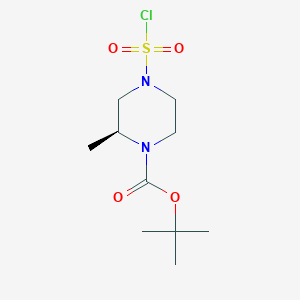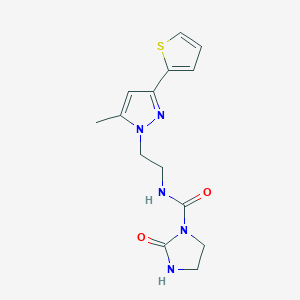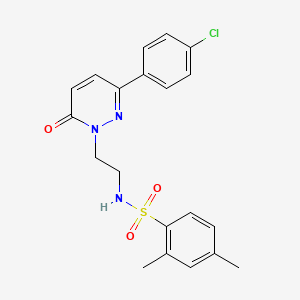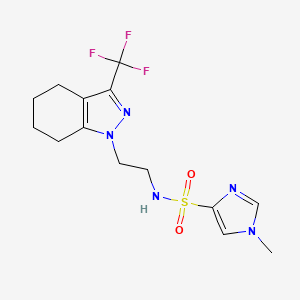
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a synthetic compound often utilized in organic chemistry and various scientific research fields. Its structure comprises a piperazine ring substituted with a chlorosulfonyl group and a tert-butyl ester, lending it a unique set of chemical properties and reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate typically involves several steps. Initially, the base piperazine structure is constructed, after which a chlorosulfonyl group is introduced via a chlorosulfonation reaction. Finally, the tert-butyl ester is formed through esterification with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes, though optimized for large-scale efficiency. This involves high-yield chlorosulfonation and esterification processes, often employing continuous flow techniques and advanced catalytic systems to maximize output and minimize waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution, forming various derivatives with different nucleophiles.
Oxidation and Reduction: The compound may participate in redox reactions, particularly affecting the piperazine ring or the sulfonyl group.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid.
Common Reagents and Conditions Used
Substitution: Nucleophiles like amines, alcohols, and thiols under basic conditions.
Oxidation/Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substituted derivatives of the original compound.
Carboxylic acids and sulfonic acid derivatives post-hydrolysis.
Scientific Research Applications
Chemistry: Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is often used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a versatile building block in medicinal chemistry.
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential use as enzyme inhibitors or receptor modulators. Its distinct structure can interact with biological macromolecules, impacting various cellular processes.
Industry: The compound is also significant in industrial applications, particularly in the manufacture of pharmaceuticals and agrochemicals. Its reactivity allows for the synthesis of active pharmaceutical ingredients and pesticide intermediates.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The chlorosulfonyl group can form covalent bonds with active site residues in enzymes, inhibiting their function. The tert-butyl and piperazine moieties contribute to the compound's overall stability and bioavailability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Piperazine derivatives like 1-(4-chlorophenyl)piperazine.
Sulfonyl-containing compounds like methanesulfonyl chloride.
Uniqueness: Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate stands out due to its unique combination of a piperazine ring with a chlorosulfonyl group and tert-butyl ester. This combination imparts distinct chemical reactivity and biological activity, differentiating it from other piperazine or sulfonyl derivatives.
Conclusion
This compound is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows for diverse synthetic routes, chemical reactions, and research applications, underscoring its importance in scientific advancement.
Properties
IUPAC Name |
tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHBXYPCZIBE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2889534.png)


![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)
![11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2889541.png)
![2-(2-chlorophenyl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889546.png)




![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)
